molecular formula C15H20N2O5S B3124454 Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate CAS No. 318288-64-1

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate

Cat. No.: B3124454
CAS No.: 318288-64-1
M. Wt: 340.4 g/mol
InChI Key: ABTLAACYLHXSCX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a tosyl group, and a piperazine ring with a keto group at the 3-position. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperazine derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Keto Group: The keto group at the 3-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the tosyl group and the keto group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-oxopiperazin-2-yl)acetate: Lacks the tosyl group but has similar structural features.

    Ethyl 2-(3-oxo-1-benzylpiperazin-2-yl)acetate: Contains a benzyl group instead of a tosyl group.

    Ethyl 2-(3-oxo-1-methylpiperazin-2-yl)acetate: Contains a methyl group instead of a tosyl group.

Uniqueness

Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate is unique due to the presence of the tosyl group, which enhances its reactivity and biological activity. The tosyl group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[1-(4-methylphenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-3-22-14(18)10-13-15(19)16-8-9-17(13)23(20,21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTLAACYLHXSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185831
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318288-64-1
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318288-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-methylphenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate
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Ethyl 2-(3-oxo-1-tosylpiperazin-2-yl)acetate

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